7-Benzofuranol, 2,3-diphenyl- is a chemical compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound exhibits interesting properties and potential applications in various fields, including medicinal chemistry and materials science. It is often studied for its biological activities and as a precursor in organic synthesis.
7-Benzofuranol, 2,3-diphenyl- can be derived from various synthetic routes involving the manipulation of phenolic compounds and furan derivatives. Its synthesis has been explored in numerous studies and patents, highlighting its relevance in chemical research.
This compound is classified under organic compounds with a specific focus on:
The synthesis of 7-benzofuranol, 2,3-diphenyl- typically involves several key steps:
A notable synthetic route involves the reaction of phenolic compounds with furan derivatives under acidic conditions to promote cyclization. For example, a method described in patents involves reacting Z-hydroxyacetophenone with methallyl halides to form intermediates that are subsequently transformed into 7-benzofuranol derivatives through a series of oxidation and hydrolysis steps .
The molecular structure of 7-benzofuranol, 2,3-diphenyl- can be represented as follows:
C1=CC=C(C=C1)C2=C(C=CO2)C=C(C=C2)C=CC=C1
7-Benzofuranol, 2,3-diphenyl- participates in various chemical reactions:
The reactivity of 7-benzofuranol is influenced by the electron-rich nature of the aromatic system, making it susceptible to various electrophilic attack mechanisms. For instance, it can undergo Friedel-Crafts acylation or alkylation reactions under appropriate conditions.
The mechanism of action for 7-benzofuranol, particularly in biological contexts, often involves its interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds similar to 7-benzofuranol may inhibit pro-inflammatory cytokines in cellular models .
7-Benzofuranol, 2,3-diphenyl- has several notable applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3